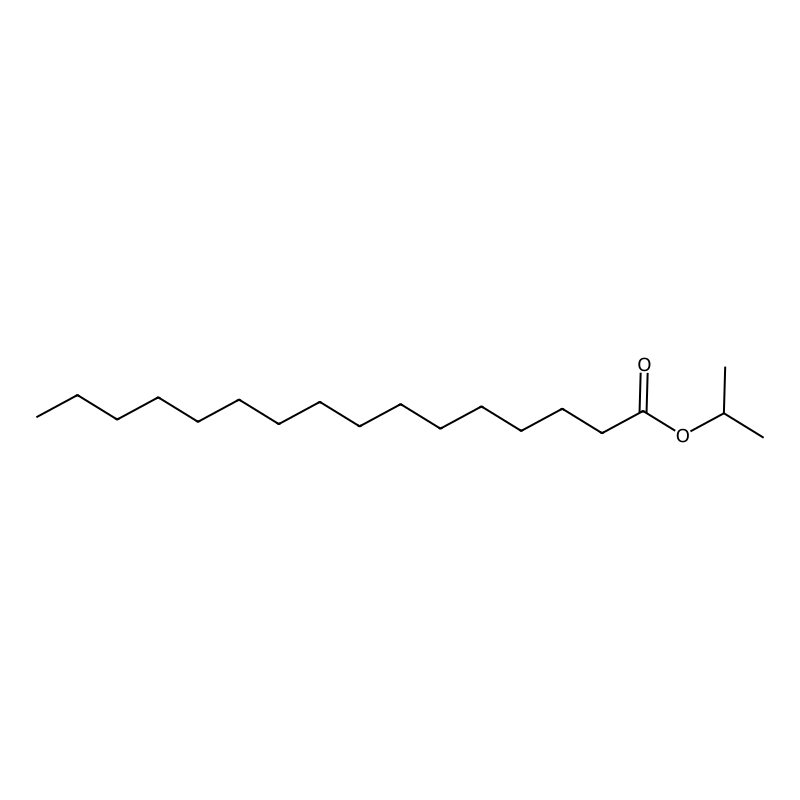

Isopropyl palmitate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in 4 parts 90% alcohol; soluble in mineral and fixed oils

Synonyms

Canonical SMILES

Bioactive Bilayer Films

Scientific Field: Food Science and Technology

Application Summary: Isopropyl Palmitate is used in the design of bioactive bilayer films (zein/pullulan) incorporating licorice essential oil.

Methods of Application: The release kinetics of Isopropyl Palmitate, the major compound of the licorice essential oil, is evaluated by HPLC-DAD (high-performance liquid chromatography coupled to diode-array detector).

Results: The bilayer films show the capacity to scavenge free radicals and inhibit lipid peroxidation. The release kinetics profile of Isopropyl Palmitate from bilayer films incorporating licorice essential oil demonstrated that in 50% ethanol at room temperature, the release was more effective.

Biocatalytic Production

Scientific Field: Biotechnology

Application Summary: Isopropyl Palmitate is produced via a biocatalytic route using home-made enzymatic catalysts.

Methods of Application: Three distinct core-shell biocatalysts, synthesized using recombinant lipase B from Candida antarctica (CALB), are evaluated for the production of Isopropyl Palmitate.

Results: The home-made enzymatic biocatalyst (CALB-P(S-co-DVB/PS-co-DVB) showed a promising application for the synthesis of Isopropyl Palmitate.

Transdermal Drug Delivery

Scientific Field: Pharmaceutical Sciences

Application Summary: Isopropyl Palmitate is used as a model enhancer to investigate drug release behaviors in pressure-sensitive adhesives (PSAs).

Methods of Application: The effect of concentrations of Isopropyl Palmitate on drug release and its mechanism were investigated.

Results: Drug release percents increased by 4.8, 11.5, 16, 15.1, and 14.8%, respectively.

Cosmetic Formulations

Scientific Field: Cosmetology

Application Summary: Isopropyl Palmitate is used as a binding agent in cosmetic formulations.

Methods of Application: Isopropyl Palmitate is incorporated into the cosmetic formulation during the manufacturing process.

Plastic Manufacturing

Scientific Field: Industrial Manufacturing

Application Summary: Isopropyl Palmitate is used as a lubricant in the manufacturing of plastics.

Methods of Application: It is incorporated during the molding processes to ensure smoother operations.

Pluronic Lecithin Organogels

Application Summary: Isopropyl Palmitate is used to formulate and evaluate the suitability of pluronic lecithin organogels containing flurbiprofen for topical application.

Methods of Application: The organogels are prepared by incorporating Isopropyl Palmitate and evaluated for their ability to deliver flurbiprofen topically.

Results: The organogels show potential for effective topical delivery of flurbiprofen.

Isopropyl palmitate is an ester derived from the reaction of isopropyl alcohol and palmitic acid. Its chemical formula is , corresponding to the structure . This compound appears as a clear, colorless, and practically odorless liquid, characterized by its emollient properties, making it a popular ingredient in cosmetic and personal care products such as skin creams, shampoos, and conditioners. Isopropyl palmitate functions as a moisturizer, thickening agent, and anti-static agent, contributing to the texture and feel of formulations .

The synthesis of isopropyl palmitate typically involves a two-step noncatalytic reaction mechanism:

- Formation of Palmitoyl Chloride: Palmitic acid reacts with thionyl chloride to form palmitoyl chloride.

- Esterification: The palmitoyl chloride then reacts with isopropyl alcohol to yield isopropyl palmitate.

The reaction kinetics have been studied, revealing that it follows second-order kinetics with specific activation energies for each step: approximately 46 kJ/mol for the acylation reaction and 54 kJ/mol for the alcoholysis reaction .

Additionally, isopropyl palmitate can undergo hydrolysis in the presence of water to regenerate palmitic acid and isopropanol. It also reacts with sodium hydroxide and carbon disulfide to produce sodium isopropyl xanthate, which has applications in herbicides and ore flotation .

The primary method for synthesizing isopropyl palmitate involves the following steps:

- Esterification Reaction: This can be performed using thionyl chloride to convert palmitic acid into palmitoyl chloride followed by reaction with isopropanol.

- Noncatalytic Method: A two-step noncatalytic process has been established, which allows for continuous production under controlled conditions .

- Alternative Methods: Other methods may include enzymatic catalysis or microwave-assisted synthesis to enhance yield and reduce reaction times.

Isopropyl palmitate finds extensive use across various industries:

- Cosmetics and Personal Care: As an emollient and moisturizer in creams, lotions, shampoos, and conditioners.

- Pharmaceuticals: Used as a solvent or carrier in topical formulations.

- Food Industry: Serves as a flavoring agent due to its safety profile.

- Industrial

Research on interaction studies involving isopropyl palmitate has shown its compatibility with various other compounds used in formulations. It can enhance the solubility of active ingredients in topical applications and improve the texture of emulsions. Additionally, its interactions with surfactants have been explored to optimize microemulsion systems .

Isopropyl palmitate shares structural similarities with several other fatty acid esters. Below are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Isopropyl myristate | Ester of myristic acid | Shorter carbon chain than isopropyl palmitate |

| Ethyl hexanoate | Ester of hexanoic acid | Lower molecular weight; used in flavoring |

| Isobutyl stearate | Ester of stearic acid | Longer carbon chain; used in lubricants |

| Propylene glycol laurate | Ester of lauric acid | Used primarily as an emulsifier |

| Butyl oleate | Ester of oleic acid | Liquid at room temperature; used in food industry |

Isopropyl palmitate stands out due to its balance between emollient properties and low toxicity, making it particularly suitable for cosmetic applications where skin compatibility is essential . Its unique combination of properties allows it to serve multiple roles in formulations while maintaining safety standards for consumer products.

Conventional Chemical Esterification Routes

Conventional chemical esterification represents the traditional approach for isopropyl palmitate synthesis, employing acid catalysts to promote the condensation reaction between palmitic acid and isopropanol. These methodologies have been extensively studied and optimized for industrial applications, offering well-established reaction pathways with predictable outcomes.

Acid-Catalyzed Esterification with p-Toluene Sulfonic Acid

The utilization of p-toluene sulfonic acid as a catalyst for isopropyl palmitate synthesis has demonstrated exceptional performance in promoting esterification reactions under controlled conditions. Research findings indicate that this catalytic system achieves remarkable conversion rates of 97.1% when operated at 82°C with a 7:1 molar ratio of isopropanol to palmitic acid and 5% catalyst loading [1]. The reaction mechanism proceeds through a classical Fischer esterification pathway, wherein the acid catalyst protonates the carbonyl oxygen of palmitic acid, enhancing its electrophilicity and facilitating nucleophilic attack by isopropanol [2].

The mechanistic pathway involves six distinct steps, beginning with carbonyl protonation, followed by nucleophilic addition of isopropanol to form a tetrahedral intermediate. Subsequent proton transfers and water elimination yield the desired isopropyl palmitate product. The reaction kinetics follow second-order behavior, with activation energies ranging from 45.21 to 54.15 kJ/mol depending on the specific reaction conditions [1] [3].

Kinetic studies have revealed that p-toluene sulfonic acid exhibits superior catalytic activity compared to other acid catalysts, achieving conversion rates significantly higher than conventional sulfuric acid systems [4]. The enhanced performance is attributed to the moderate acid strength and favorable interaction with both substrates, providing optimal balance between reaction rate and selectivity.

| Catalyst | Temperature (°C) | Molar Ratio | Catalyst Loading (%) | Conversion (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| p-Toluene Sulfonic Acid | 82 | 7:1 | 5 | 97.1 | 8 |

| p-Toluene Sulfonic Acid | 90 | 1:1.5 | Variable | 90.1 | 24 |

| Zinc Acetate/Silica Gel | 443 | 5:1 | Variable | 97.1 | Variable |

Solvent-Free Reaction Optimization Strategies

Solvent-free esterification represents a significant advancement in green chemistry applications for isopropyl palmitate synthesis. These methodologies eliminate the need for organic solvents while maintaining high conversion rates and product purity. Research has demonstrated that solvent-free systems can achieve atom economies exceeding 95%, representing substantial improvements over conventional solvent-based processes [5] [6].

The optimization of solvent-free conditions requires careful control of reaction parameters, including temperature, pressure, and substrate ratios. Continuous esterification processes utilizing specialized reactor designs have shown particular promise, with integrated esterification towers enabling simultaneous reaction and separation [7]. These systems operate through vapor-phase contact between reactants, maximizing mass transfer efficiency while minimizing energy consumption.

Process intensification techniques, including microbubble-mediated reactive distillation, have emerged as promising approaches for enhancing reaction rates and conversion efficiency [8]. These methods leverage improved mass transfer characteristics to overcome equilibrium limitations inherent in esterification reactions. The implementation of specialized packing materials and optimized flow patterns enables continuous operation with reduced energy requirements.

Temperature optimization studies indicate optimal operating ranges between 90-120°C for solvent-free systems, balancing reaction kinetics with thermal stability considerations [7]. Pressure control becomes critical in these systems, with optimal pressures determined by the endothermic nature of esterification reactions and vapor-liquid equilibrium considerations [9].

Enzymatic Synthesis Using Immobilized Lipases

Enzymatic synthesis methodologies offer distinct advantages for isopropyl palmitate production, including mild reaction conditions, high selectivity, and environmental compatibility. Immobilized lipase systems have become increasingly important for industrial applications due to their enhanced stability, reusability, and ease of separation from reaction products.

Biocatalyst Selection and Immobilization Techniques

The selection of appropriate lipase biocatalysts represents a critical factor in optimizing enzymatic synthesis performance. Candida antarctica lipase B has emerged as the predominant choice for isopropyl palmitate synthesis due to its broad substrate specificity, thermal stability, and compatibility with various immobilization supports [10] [11]. Research findings demonstrate that recombinant lipase B from Candida antarctica achieves conversion rates up to 78% when immobilized on polystyrene-co-divinylbenzene core-shell particles [10].

Eversa Transform 2.0, a protein-engineered lipase derived from genetically modified Aspergillus oryzae, has shown exceptional performance in esterification applications [12] [13]. This commercial enzyme preparation achieves 90.1% conversion when immobilized on Lewatit VP OC 1600 support material under optimized conditions [12]. The enzyme demonstrates remarkable methanol tolerance and maintains activity across a broad range of free fatty acid concentrations [14].

Immobilization support selection significantly influences biocatalyst performance and operational stability. Lewatit VP OC 1600, a macroporous polymethacrylate-divinylbenzene copolymer, provides excellent enzyme loading capacity of 214.5 mg protein per gram of support material [12] [15]. The support exhibits high surface area (600-800 m²/g) and optimal pore structure for lipase immobilization through interfacial activation mechanisms [16] [17].

| Support Material | Matrix Type | Surface Area (m²/g) | Protein Loading (mg/g) | Activity Retention (%) |

|---|---|---|---|---|

| Lewatit VP OC 1600 | Polymethacrylate-DVB | 600-800 | 214.5 | 78.8 |

| Sepabeads-C18 | Polystyrene-DVB | 500-600 | 180-250 | 85-95 |

| Accurel MP1000 | Polypropylene | 1000+ | 300+ | 90+ |

Alternative immobilization strategies include magnetic nanoparticle supports, which enable easy separation and catalyst recovery through magnetic field application [18] [19]. Penicillium camemberti lipase immobilized on magnetized polystyrene-co-divinylbenzene demonstrates excellent catalytic performance with simplified downstream processing requirements [20].

Two-Step Hydrolysis-Esterification Processes

The two-step hydrolysis-esterification process represents an innovative approach for isopropyl palmitate synthesis from palm stearin feedstocks. This methodology combines lipase-catalyzed hydrolysis followed by esterification to achieve high product yields while utilizing renewable raw materials [12] [21].

The first step involves hydrolysis of palm stearin in aqueous medium using immobilized lipase to generate free fatty acid fractions. Optimal conditions include 50°C reaction temperature, 1:80 palm stearin-to-water molar ratio, and 10 mg/g enzyme loading, achieving 99.4 area% free fatty acids within 24 hours [12]. The fractional crystallization of the free fatty acid fraction in n-hexane at -5°C yields palmitic acid concentrate containing 91.0 weight% palmitic acid.

The second step employs esterification of the palmitic acid concentrate with isopropanol in a solvent-free system. Optimized reaction conditions include 55°C temperature, 1:1.5 molar ratio of palmitic acid concentrate to isopropanol, and 20 mg/g enzyme loading, resulting in 90.1 area% conversion to isopropyl palmitate within 24 hours [12].

This integrated process offers several advantages including reduced substrate costs, improved atom economy, and enhanced sustainability through utilization of agricultural waste streams. The enzyme immobilization on Lewatit VP OC 1600 enables catalyst reuse for multiple reaction cycles, improving economic viability for industrial applications.

Process optimization studies indicate that enzyme loading, temperature control, and water activity management represent critical parameters for maximizing conversion efficiency [5] [22]. The two-step approach achieves overall atom economies of 92-95% while maintaining high product purity and minimal byproduct formation.

Green Chemistry Approaches in Ester Synthesis

Green chemistry principles have become increasingly important in isopropyl palmitate synthesis, driving the development of environmentally sustainable methodologies that minimize waste generation, energy consumption, and environmental impact. These approaches emphasize atom economy maximization, solvent reduction, and renewable resource utilization.

Solvent Reduction and Energy Efficiency Metrics

Solvent reduction strategies represent a fundamental aspect of green chemistry implementation in isopropyl palmitate synthesis. Solvent-free methodologies eliminate the need for organic solvents, reducing environmental burden and downstream separation requirements. Research demonstrates that solvent-free enzymatic esterification achieves atom economies exceeding 95%, compared to 85-90% for conventional solvent-based processes [5] [23].

Energy efficiency metrics provide quantitative assessment of process sustainability improvements. Enzymatic synthesis operates at significantly lower temperatures (40-55°C) compared to conventional chemical processes (90°C), resulting in 2-3 fold reduction in energy consumption [5]. The elimination of solvent recovery operations further reduces energy requirements and process complexity.

Process Mass Intensity measurements indicate 2-5 fold improvements when comparing solvent-free enzymatic processes to conventional methodologies. Solvent-free systems typically achieve PMI values of 5-10, while conventional processes range from 15-25, demonstrating substantial material efficiency gains [24].

| Parameter | Conventional Process | Solvent-Free Enzymatic | Improvement Factor |

|---|---|---|---|

| Atom Economy (%) | 85-90 | 95-98 | 1.1x |

| Energy Consumption | High (90°C) | Low (40-55°C) | 2-3x |

| Process Mass Intensity | 15-25 | 5-10 | 2-5x |

| Solvent Use | Required | None | Complete elimination |

Microwave-assisted synthesis has emerged as an energy-efficient alternative for isopropyl palmitate production. Microwave irradiation enables rapid heating and enhanced reaction kinetics, reducing reaction times from hours to minutes while maintaining high conversion rates [25]. These methods demonstrate excellent atom economy and reduced energy consumption compared to conventional heating approaches.

Byproduct Minimization and Atom Economy

Byproduct minimization represents a critical objective in green chemistry applications for isopropyl palmitate synthesis. Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product while minimizing waste generation [26] [27] [28]. Theoretical atom economy for direct esterification reactions reaches 98.5%, with only water formation as the primary byproduct.

Enzymatic synthesis methodologies demonstrate superior atom economy performance compared to conventional chemical processes. Lipase-catalyzed esterification operates under mild conditions without requiring excess reagents or harsh catalysts, resulting in minimal side product formation [5]. The high selectivity of enzymatic systems eliminates undesired side reactions commonly observed in acid-catalyzed processes.

Continuous esterification processes with integrated water removal achieve near-theoretical atom economies by shifting equilibrium toward product formation while preventing hydrolysis reactions [7] [6]. These systems employ specialized reactor designs including reactive distillation columns and pervaporation membrane reactors to enable real-time byproduct removal [29].

Catalyst recycling strategies contribute significantly to waste minimization objectives. Immobilized enzyme systems enable catalyst reuse for multiple reaction cycles, reducing catalyst consumption and associated waste generation. Research demonstrates that properly optimized immobilized lipases maintain activity retention exceeding 70% after 5-10 reaction cycles [30] [19].

Solvent recovery and recycling in conventional processes requires energy-intensive separation operations, contributing to overall environmental impact. Solvent-free methodologies eliminate these requirements entirely, achieving complete solvent elimination and associated environmental benefits [31]. The implementation of green solvents in cases where solvents remain necessary represents an intermediate approach toward full solvent elimination [24].

Purity

Physical Description

Colorless liquid; mp = 14 deg C; [Hawley] Colorless liquid; mp = 11-13 deg C; [MSDSonline]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

342.00 °C. @ 760.00 mm Hg

Heavy Atom Count

Density

Density: 0.8404 g/cu cm at 38 °C

LogP

Odor

Decomposition

Appearance

Melting Point

13 - 14 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 863 of 874 companies (only ~ 1.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

... Due to their distinct advantages such as enhanced drug solubility, thermodynamic stability, facile preparation, and low cost, uses and applications of microemulsions have been numerous. Recently, there is a surge in the exploration of microemulsion for transdermal drug delivery for their ability to incorporate both hydrophilic (5-fluorouracil, apomorphine hydrochloride, diphenhydramine hydrochloride, tetracaine hydrochloride, and methotrexate) and lipophilic drugs (estradiol, finasteride, ketoprofen, meloxicam, felodipine, and triptolide) and enhance their permeation.... Besides surfactants, oils can also act as penetration enhancers (oleic acid, linoleic acid, isopropyl myristate, isopropyl palmitate, etc.). ...

Vapor Pressure

5.59X10-5 mm Hg at 25 °C (extrapolated)

Other CAS

Absorption Distribution and Excretion

Wikipedia

Mebutizide

Drug Warnings

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Fragrance Ingredients

Cosmetics -> Skin conditioning; Antistatic; Emollient; Solvent; Binding

Methods of Manufacturing

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

Hexadecanoic acid, 1-methylethyl ester: ACTIVE

... A large number of oils and surfactants are available, which can be used as components of microemulsion systems for transdermal delivery but their toxicity, irritation potential, and unclear mechanism of action limit their use. Besides surfactants, oils can also act as penetration enhancers (oleic acid, linoleic acid, isopropyl myristate, isopropyl palmitate, etc.). ...

Isopropyl palmitate may be used in cosmetics and personal care products marketed in Europe ... provided the fatty acids and fatty alcohols are not of animal origin.

Interactions

Dates

2: Karaca T, Korkmaz F. A Quasi-experimental Study to Explore the Effect of Barrier Cream on the Peristomal Skin of Patients With a Tracheostomy. Ostomy Wound Manage. 2018 Mar;64(3):32-39. PubMed PMID: 29584610.

3: Liu W, Zhao Q, Lv L, Yan S, Song Q, Chen T, Yao Q. Pomegranate Seed Oil Enhances the Percutaneous Absorption of trans-Resveratrol. J Oleo Sci. 2018 Apr 1;67(4):479-487. doi: 10.5650/jos.ess17144. Epub 2018 Mar 9. PubMed PMID: 29526870.

4: Algiert-Zielińska B, Mucha P, Rotsztejn H. Comparative evaluation of skin moisture after topical application of 10% and 30% lactobionic acid. J Cosmet Dermatol. 2018 Jan 9. doi: 10.1111/jocd.12485. [Epub ahead of print] PubMed PMID: 29318715.

5: Trimble JO, Light B. Effect of Penetration Enhancers on the Percuaneous Delivery of Hormone Replacement Actives. Int J Pharm Compd. 2017 Nov-Dec;21(6):530-535. PubMed PMID: 29220342.

6: Maqsood M, Ahmed D, Atique I, Malik W. Lipase inhibitory activity of Lagenaria siceraria fruit as a strategy to treat obesity. Asian Pac J Trop Med. 2017 Mar;10(3):305-310. doi: 10.1016/j.apjtm.2017.03.010. Epub 2017 Mar 6. PubMed PMID: 28442115.

7: Tay BY, Yung SC, Teoh TY. Determination and confirmation of isopropyl p-toluenesulfonate in cosmetics by HPLC-diode array detector method and GC-MS. Int J Cosmet Sci. 2016 Dec;38(6):627-633. doi: 10.1111/ics.12342. Epub 2016 Jun 30. PubMed PMID: 27169828.

8: Chiappisi L, Noirez L, Gradzielski M. A journey through the phase diagram of a pharmaceutically relevant microemulsion system. J Colloid Interface Sci. 2016 Jul 1;473:52-9. doi: 10.1016/j.jcis.2016.03.064. Epub 2016 Mar 31. PubMed PMID: 27054766.

9: Alkrad JA, Mrestani Y, Neubert RH. Development and characterization of microemulsions containing hyaluronic acid. Eur J Pharm Sci. 2016 Apr 30;86:84-90. doi: 10.1016/j.ejps.2016.02.008. Epub 2016 Feb 20. PubMed PMID: 26902172.

10: Trimble J, Light B. Effect of Penetration Enhancers on the Percutaneous Delivery of Pain Management Actives. Int J Pharm Compd. 2016 May-Jun;20(3):250-256. PubMed PMID: 28333667.

11: Alsaab H, Alzhrani RM, Boddu SH. Evaluation of the percutaneous absorption of chlorpromazine from PLO gels across porcine ear and human abdominal skin. Drug Dev Ind Pharm. 2016 Aug;42(8):1258-66. doi: 10.3109/03639045.2015.1122610. Epub 2015 Dec 21. PubMed PMID: 26599694.

12: Lu LY, Liu Y, Zhang ZF, Gou XJ, Jiang JH, Zhang JZ, Yao Q. Pomegranate Seed Oil Exerts Synergistic Effects with trans-Resveratrol in a Self-nanoemulsifying Drug Delivery System. Biol Pharm Bull. 2015;38(10):1658-62. doi: 10.1248/bpb.b15-00371. PubMed PMID: 26424027.

13: Liu N, Song W, Song T, Fang L. Design and Evaluation of a Novel Felbinac Transdermal Patch: Combining Ion-Pair and Chemical Enhancer Strategy. AAPS PharmSciTech. 2016 Apr;17(2):262-71. doi: 10.1208/s12249-015-0342-9. Epub 2015 Jun 13. PubMed PMID: 26070544; PubMed Central PMCID: PMC4984900.

14: Pillai AB, Nair JV, Gupta NK, Gupta S. Microemulsion-loaded hydrogel formulation of butenafine hydrochloride for improved topical delivery. Arch Dermatol Res. 2015 Sep;307(7):625-33. doi: 10.1007/s00403-015-1573-z. Epub 2015 May 26. PubMed PMID: 26006164.

15: Damitz R, Chauhan A. Kinetically stable propofol emulsions with reduced free drug concentration for intravenous delivery. Int J Pharm. 2015;486(1-2):232-41. doi: 10.1016/j.ijpharm.2015.03.057. Epub 2015 Mar 31. PubMed PMID: 25839419.

16: Sintov AC. Transdermal delivery of curcumin via microemulsion. Int J Pharm. 2015 Mar 15;481(1-2):97-103. doi: 10.1016/j.ijpharm.2015.02.005. Epub 2015 Feb 2. PubMed PMID: 25655717.

17: Boddu SH, Alsaab H, Umar S, Bonam SP, Gupta H, Ahmed S. Anti-inflammatory effects of a novel ricinoleic acid poloxamer gel system for transdermal delivery. Int J Pharm. 2015 Feb 1;479(1):207-11. doi: 10.1016/j.ijpharm.2014.12.051. Epub 2014 Dec 24. PubMed PMID: 25542985.

18: Boonme P, Boonthongchuay C, Wongpoowarak W, Amnuaikit T. Evaluation of nicotinamide microemulsion on the skin penetration enhancement. Pharm Dev Technol. 2016;21(1):116-20. doi: 10.3109/10837450.2014.971378. Epub 2014 Oct 16. PubMed PMID: 25318786.

19: Boddu SH, Bonam SP, Wei Y, Alexander K. Preparation and in vitro evaluation of a pluronic lecithin organogel containing ricinoleic acid for transdermal delivery. Int J Pharm Compd. 2014 May-Jun;18(3):256-61. PubMed PMID: 25306775.

20: Wu C, Murtaza G, Yameen MA, Aamir MN, Akhtar M, Zhao Y. Permeation study through bacterial cellulose membrane. Acta Pol Pharm. 2014 Mar-Apr;71(2):297-300. PubMed PMID: 25272650.